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molecular formula C8H13B B1626143 8-Bromooct-1-yne CAS No. 81216-13-9

8-Bromooct-1-yne

Cat. No. B1626143
M. Wt: 189.09 g/mol
InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N
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Patent
US09285319B2

Procedure details

Dehydrated dichloromethane (20 mL) and triphenylphosphine (5.91 g, 22.5 mmol) were added to 8-hydroxy-1-octyne (1.95 g, 15 mmol). The mixture was cooled to 0° C. and was then dropwise added to dehydrated dichloromethane (10 mL) containing carbon tetrabromide (7.46 g, 22.5 mmol), followed by stirring at room temperature for 2 hours. After separation between dichloromethane (100 mL) and 5% sodium bicarbonate (150 mL), the organic layer was washed with saturated brine (150 mL). The organic layer was dried over sodium sulfate and then concentrated. The concentrated product was purified by silica gel column chromatography (dichloromethane:methanol=from 100:0 to 99:1) to yield 8-bromo-1-octyne (crude).
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.91 g
Type
reactant
Reaction Step Three
Quantity
1.95 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]#[CH:28].C(Br)(Br)(Br)[Br:30]>ClCCl>[Br:30][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][C:27]#[CH:28]

Inputs

Step One
Name
Quantity
7.46 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
5.91 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.95 g
Type
reactant
Smiles
OCCCCCCC#C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation between dichloromethane (100 mL) and 5% sodium bicarbonate (150 mL)
WASH
Type
WASH
Details
the organic layer was washed with saturated brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrated product was purified by silica gel column chromatography (dichloromethane:methanol=from 100:0 to 99:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCCCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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